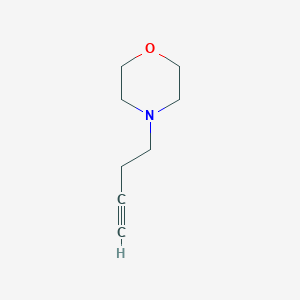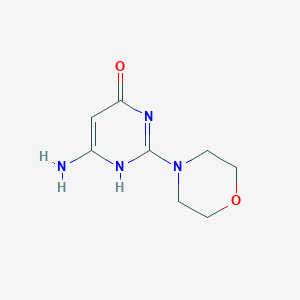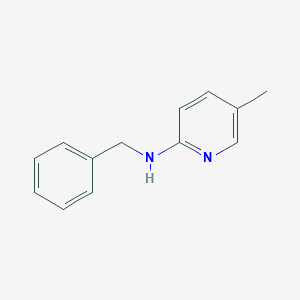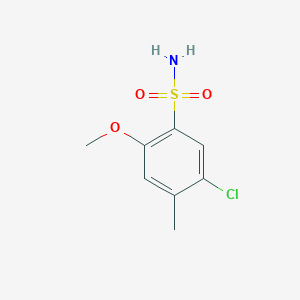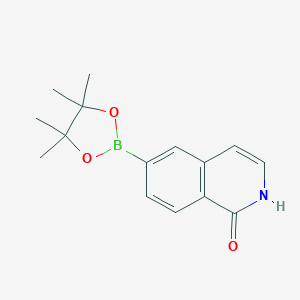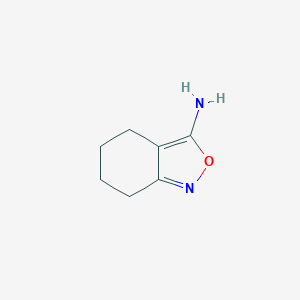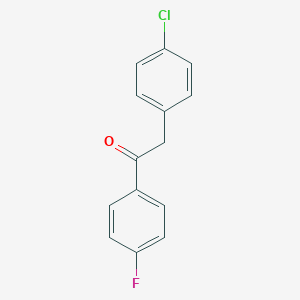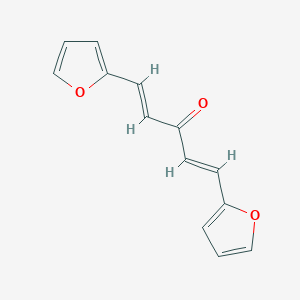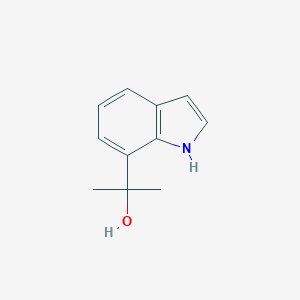
2-(1H-Indol-7-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indol-7-yl)propan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as tryptophol and is a derivative of the amino acid tryptophan. Tryptophol has been found to have a variety of biochemical and physiological effects, making it an important compound for research in fields such as pharmacology, neuroscience, and biochemistry.
Mécanisme D'action
The mechanism of action of tryptophol is not fully understood, but it is believed to act on the central nervous system by binding to GABA receptors and enhancing the activity of the neurotransmitter GABA. This leads to an increase in inhibitory activity in the brain, resulting in sedative and hypnotic effects.
Effets Biochimiques Et Physiologiques
Tryptophol has been found to have a variety of biochemical and physiological effects. In addition to its sedative and hypnotic effects, tryptophol has been found to have anti-inflammatory and antioxidant properties. It has also been found to have an effect on the immune system, with some studies suggesting that it may enhance immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tryptophol in lab experiments is its wide range of potential applications. Tryptophol has been found to have effects on the central nervous system, immune system, and inflammatory response, making it a versatile compound for research in a variety of fields. However, one limitation of using tryptophol in lab experiments is its potential for toxicity. While tryptophol has been found to have relatively low toxicity in animal studies, further research is needed to determine its safety for use in humans.
Orientations Futures
There are numerous potential future directions for research on tryptophol. One area of interest is its potential as a treatment for sleep disorders and other conditions related to the central nervous system. Other areas of potential research include its effects on the immune system and its potential as a treatment for inflammatory diseases. Further studies are also needed to determine the safety and toxicity of tryptophol in humans, as well as its potential for use in drug development.
Méthodes De Synthèse
The synthesis of 2-(1H-Indol-7-yl)propan-2-ol can be achieved through a number of methods, including the reduction of the corresponding aldehyde or ketone. One common method involves the reduction of indole-3-acetaldehyde with sodium borohydride in the presence of acetic acid. Other methods involve the use of catalytic hydrogenation or electrochemical reduction.
Applications De Recherche Scientifique
Tryptophol has been the subject of numerous scientific studies due to its potential applications in a variety of fields. In pharmacology, tryptophol has been found to have sedative and hypnotic effects, making it a potential treatment for insomnia and other sleep disorders. Tryptophol has also been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases.
Propriétés
Numéro CAS |
105205-64-9 |
|---|---|
Nom du produit |
2-(1H-Indol-7-yl)propan-2-ol |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(1H-indol-7-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)9-5-3-4-8-6-7-12-10(8)9/h3-7,12-13H,1-2H3 |
Clé InChI |
CAIZDQCDMYHFQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC2=C1NC=C2)O |
SMILES canonique |
CC(C)(C1=CC=CC2=C1NC=C2)O |
Synonymes |
2-(1H-indol-7-yl)propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)
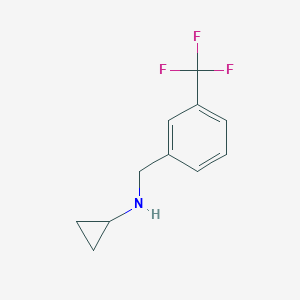
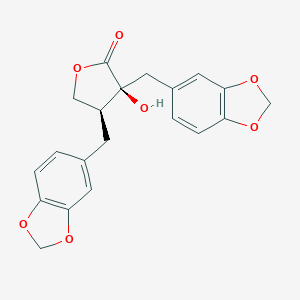
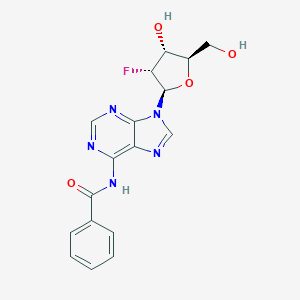
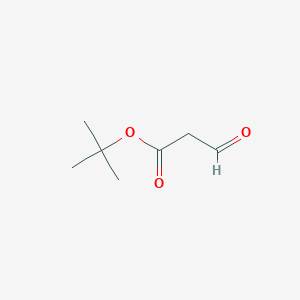
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)
